

The Strategic Utility of Methyl 5-bromo-3-methoxypicolinate in Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-bromo-3-methoxypicolinate
Cat. No.:	B1421094

[Get Quote](#)

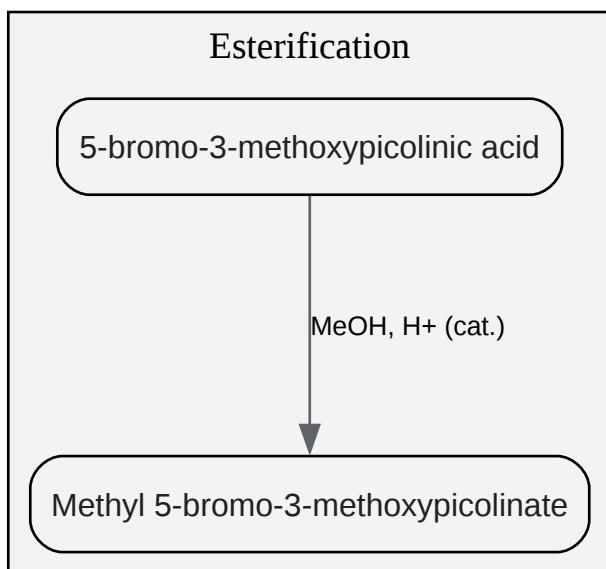
Foreword

In the landscape of modern medicinal and agrochemical research, the strategic selection of building blocks is paramount to the successful discovery and development of novel active compounds. **Methyl 5-bromo-3-methoxypicolinate** (CAS No. 1142192-55-9), a substituted pyridine derivative, has emerged as a key intermediate of significant interest. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine core—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its potential applications, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of Methyl 5-bromo-3-methoxypicolinate

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The key properties of **Methyl 5-bromo-3-methoxypicolinate** are summarized below. It is important to note that while some data is readily available from commercial suppliers, detailed experimental characterization such as melting and boiling points are not consistently reported in public literature.

Property	Value	Source
CAS Number	1142192-55-9	[1]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1]
Molecular Weight	246.06 g/mol	[1]
Physical Form	Solid	[1]
SMILES String	COC(=O)c1ncc(Br)cc1OC	[1]
InChI Key	SSIURRLLLWFNCI-UHFFFAOYSA-N	[1]

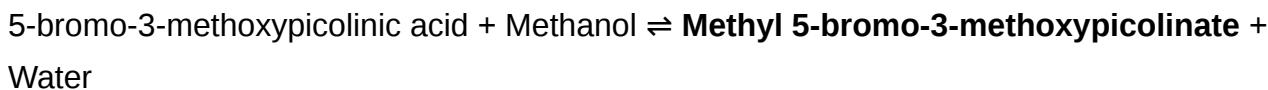

Synthesis of Methyl 5-bromo-3-methoxypicolinate: A Plausible and Efficient Route

While specific, detailed multi-step syntheses of **Methyl 5-bromo-3-methoxypicolinate** are not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-3-methoxypicolinic acid (CAS No. 1142191-66-9). This transformation is a fundamental and widely practiced reaction in organic chemistry.

Proposed Synthetic Pathway

The synthesis can be logically broken down into a single, efficient step: the acid-catalyzed esterification of 5-bromo-3-methoxypicolinic acid with methanol.

Diagram of the Proposed Synthetic Pathway

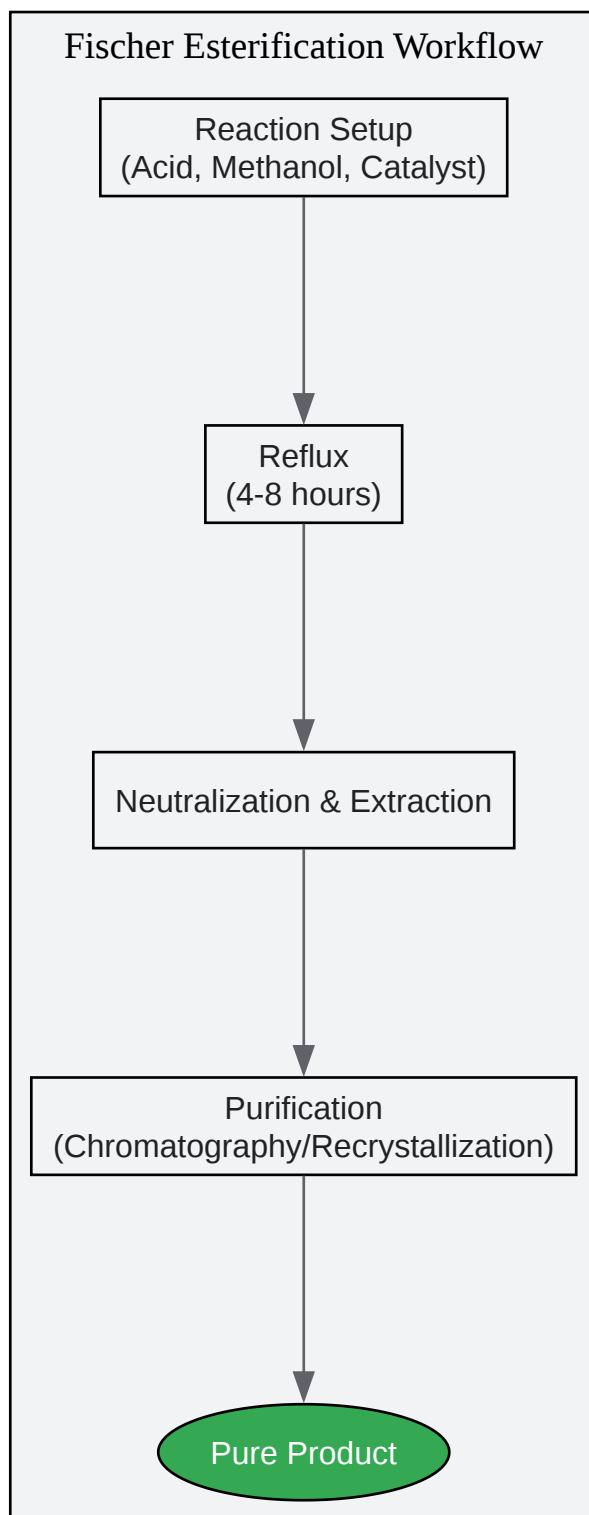

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **Methyl 5-bromo-3-methoxypicolinate**.

Step 1: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.^{[2][3]} The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol in this case) is typically used, often serving as the solvent as well.^[4]

Reaction:



Detailed Experimental Protocol (Proposed):

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methoxypicolinic acid (1.0 equivalent).
- Solvent and Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.

- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.[2]
- Reflux: Heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Maintain the reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure **Methyl 5-bromo-3-methoxypicolinate**.

Diagram of the Fischer Esterification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Fischer esterification of 5-bromo-3-methoxypicolinic acid.

Spectroscopic Characterization (Predicted)

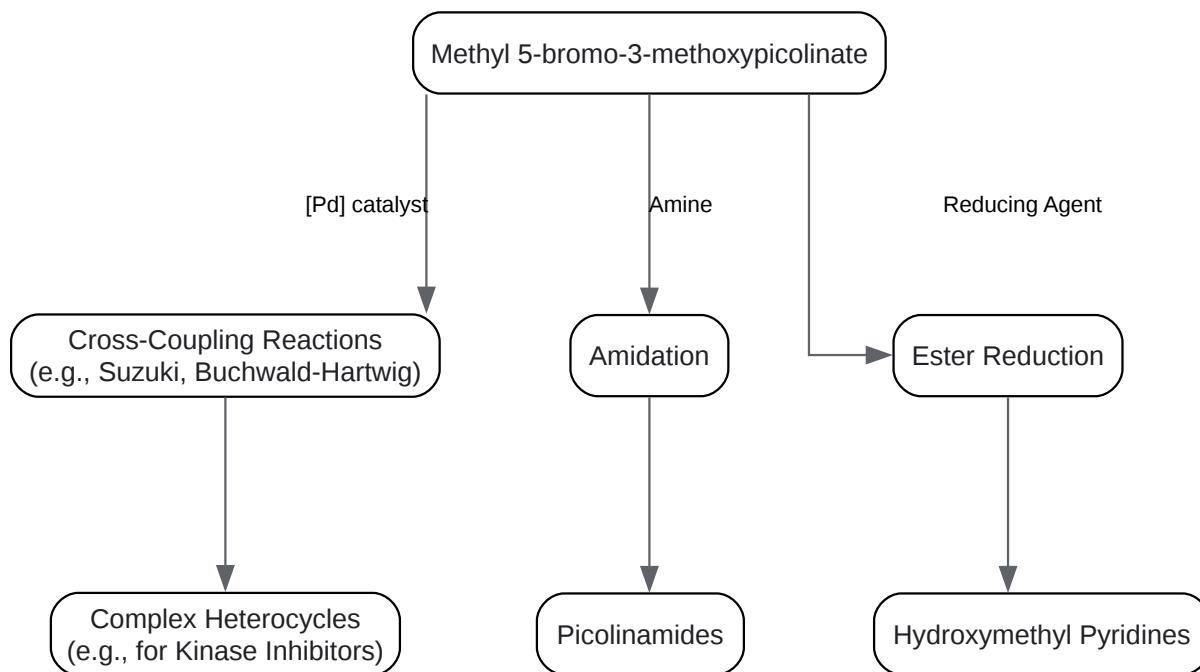
While experimentally obtained spectra for **Methyl 5-bromo-3-methoxypicolinate** are not readily available in the public domain, a prediction of the key signals in its ¹H NMR and ¹³C NMR spectra can be made based on its structure.

- ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo, methoxy, and ester functional groups.
- ¹³C NMR: The spectrum will display eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two methyl carbons of the methoxy and ester groups.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Agrochemicals

Methyl 5-bromo-3-methoxypicolinate is a valuable building block due to the presence of multiple reactive sites that can be selectively functionalized. Its primary utility lies in its role as an intermediate in the synthesis of more complex molecules with potential biological activity.^[5]

Role in Kinase Inhibitor Synthesis


Substituted pyridines are a common scaffold in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.^[6] The bromine atom on the pyridine ring of **Methyl 5-bromo-3-methoxypicolinate** can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the construction of more elaborate molecular architectures characteristic of many kinase inhibitors.

Potential in Agrochemical Development

The pyridine ring is a key structural motif in many herbicides and pesticides. The reactivity of the functional groups on **Methyl 5-bromo-3-methoxypicolinate** allows for its incorporation into

novel agrochemical candidates.^[7] The bromo substituent can be displaced or used in coupling reactions to build molecules with desired herbicidal or insecticidal properties.

Diagram of Potential Synthetic Transformations

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of **Methyl 5-bromo-3-methoxypicolinate**.

Safety and Handling

Methyl 5-bromo-3-methoxypicolinate is classified as a warning-level hazard.^[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.^[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Methyl 5-bromo-3-methoxypicolinate is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its accessible synthesis from the corresponding carboxylic acid and the versatility of its functional groups make it an attractive starting material for the construction of complex molecular targets. While detailed characterization data and specific applications in marketed products are not widely published, its structural motifs are prevalent in numerous biologically active compounds, underscoring its value to the research and development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromo-3-methoxypicolinate AldrichCPR 1142192-55-9 [sigmaaldrich.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Methyl 5-Bromo-3-Methoxypicolinate [myskinrecipes.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2020025370A1 - Agrochemical composition and methods of preparing and using the same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Strategic Utility of Methyl 5-bromo-3-methoxypicolinate in Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1421094#methyl-5-bromo-3-methoxypicolinate-cas-number-1142192-55-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com